molecular formula C6H11NO B1425916 2-Methoxy-3-methylbutanenitrile CAS No. 1469060-08-9

2-Methoxy-3-methylbutanenitrile

Cat. No.: B1425916
CAS No.: 1469060-08-9
M. Wt: 113.16 g/mol
InChI Key: GCSRYTQWKGSJBT-UHFFFAOYSA-N
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Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H226, H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and not smoking near the compound . It is also recommended to wear protective gloves, clothing, eye protection, and face protection when handling the compound .

Preparation Methods

Comparison with Similar Compounds

  • 2-Methoxy-3-methylbutanoic acid
  • 2-Methoxy-3-methylbutanol
  • 2-Methoxy-3-methylbutanone

Comparison: 2-Methoxy-3-methylbutanenitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to similar compounds with different functional groups. For example, 2-Methoxy-3-methylbutanoic acid has a carboxylic acid group, making it more acidic and less reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

2-methoxy-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(2)6(4-7)8-3/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSRYTQWKGSJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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